5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by a dioxaborinane ring fused with a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane typically involves the reaction of phenanthrene-9-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride etherate. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of borane derivatives.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its boron content.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The phenanthrene moiety contributes to the compound’s stability and photophysical properties, enhancing its utility in various applications.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9-boronic acid: A precursor in the synthesis of 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane.
2,2-Dimethyl-1,3-propanediol: Another precursor used in the synthesis.
Boronic acid derivatives: Compounds with similar boron-containing functional groups.
Uniqueness
This compound is unique due to its combination of a dioxaborinane ring and a phenanthrene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-2-phenanthren-9-yl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BO2/c1-19(2)12-21-20(22-13-19)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXSJDKNWAQBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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